1-(3,5-Dimethoxyphenyl)-3-naphthalen-1-ylthiourea
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Overview
Description
1-(3,5-Dimethoxyphenyl)-3-naphthalen-1-ylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a naphthalene ring and a dimethoxyphenyl group attached to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxyphenyl)-3-naphthalen-1-ylthiourea typically involves the reaction of 3,5-dimethoxyaniline with naphthalen-1-yl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethoxyphenyl)-3-naphthalen-1-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-3-naphthalen-1-ylthiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-naphthalen-1-ylthiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
- 1-(3,5-Dimethoxyphenyl)-3-phenylthiourea
- 1-(3,5-Dimethoxyphenyl)-3-benzylthiourea
- 1-(3,5-Dimethoxyphenyl)-3-pyridylthiourea
Uniqueness: 1-(3,5-Dimethoxyphenyl)-3-naphthalen-1-ylthiourea is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for specific applications.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-naphthalen-1-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-22-15-10-14(11-16(12-15)23-2)20-19(24)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGAQQFTIIQOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NC2=CC=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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